molecular formula C19H24N4OS B6474628 2-methyl-3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline CAS No. 2640861-50-1

2-methyl-3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline

Cat. No.: B6474628
CAS No.: 2640861-50-1
M. Wt: 356.5 g/mol
InChI Key: YUHHEAFORLIJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline is a complex organic compound that features a quinoxaline core substituted with a piperidine ring and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

2-methyl-3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-methyl-3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoxaline core and piperidine ring. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline is unique due to its combination of a quinoxaline core with both piperidine and thiomorpholine groups

Properties

IUPAC Name

[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4OS/c1-14-18(21-17-7-3-2-6-16(17)20-14)23-8-4-5-15(13-23)19(24)22-9-11-25-12-10-22/h2-3,6-7,15H,4-5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHHEAFORLIJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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